molecular formula C7H9ClF2O B1320754 4,4-Difluorocyclohexane-1-carbonyl chloride CAS No. 376348-75-3

4,4-Difluorocyclohexane-1-carbonyl chloride

Cat. No. B1320754
M. Wt: 182.59 g/mol
InChI Key: PJWULPCWPCVQKD-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexane-1-carbonyl chloride is a chemical compound that is a valuable precursor for the synthesis of other fluorinated molecules due to the presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring. It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .


Synthesis Analysis

The synthesis of 4,4-Difluorocyclohexane-1-carbonyl chloride involves a mixture of 4,4-difluorocyclohexane-1-carboxylic acid in dichloromethane to which oxalyl dichloride and DMF are added slowly. The mixture is then stirred at 40 °C for 2 hours .


Molecular Structure Analysis

The molecular structure of 4,4-Difluorocyclohexane-1-carbonyl chloride consists of a cyclohexane ring with two fluorine atoms at the 4 and 4 positions and a carbonyl chloride group at the 1 position.


Chemical Reactions Analysis

4,4-Difluorocyclohexane-1-carbonyl chloride can be transformed into diverse fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science by utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation.


Physical And Chemical Properties Analysis

The physical form of 4,4-Difluorocyclohexane-1-carbonyl chloride is a liquid. It has a molecular weight of 182.6 g/mol. It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Carbonium Ion Stability and Isomerization

  • Research on carbonium ions, including compounds similar to 4,4-Difluorocyclohexane-1-carbonyl chloride, has shown insights into the stability and isomerization processes of these ions. This study contributes to understanding the mechanisms of hydrocarbon isomerization, relevant in organic synthesis and petroleum processing (Olah, Bollinger, Cupas, & Lukas, 1967).

Catalytic Reduction Processes

  • The catalytic reduction of α,β-unsaturated carbonyl compounds using copper carbene complexes, which may include 4,4-Difluorocyclohexane-1-carbonyl chloride derivatives, offers insights into efficient synthesis methods for various organic compounds (Jurkauskas, Sadighi, & Buchwald, 2003).

Synthesis of Mannich Base Derivatives

  • In the synthesis of Mannich base derivatives, 4,4-Difluorocyclohexane-1-carbonyl chloride or its derivatives could be involved. These compounds play a significant role in the development of new pharmaceuticals and organic materials (Hussein & Yousif, 2021).

Conformational Studies

  • Studies on the conformational preferences of difluorocyclohexanes, which are structurally related to 4,4-Difluorocyclohexane-1-carbonyl chloride, provide valuable information on the molecular dynamics and stability of these compounds (Wiberg, Hinz, Jarret, & Aubrecht, 2005).

Applications in Electrooptic Displays

  • Aryl esters of cyclohexene-1-carboxylic acids, which could be synthesized from derivatives of 4,4-Difluorocyclohexane-1-carbonyl chloride, show promise in applications such as liquid crystal mixtures for electrooptic displays (Bezborodov, Konovalov, Lapanik, & Minko, 1989).

NMR Chemical Shifts in Fluorinated Compounds

  • Research on NMR chemical shifts in mono- and di-fluoro substituted cyclohexanes offers insights into the molecular structure and behavior of fluorinated compounds, including those related to 4,4-Difluorocyclohexane-1-carbonyl chloride (Abraham, Edgar, Griffiths, & Powell, 1995).

Safety And Hazards

4,4-Difluorocyclohexane-1-carbonyl chloride is classified as dangerous with hazard statements H314-H227 indicating that it causes severe skin burns and eye damage and is combustible. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It should be stored locked up and disposed of in accordance with local regulations .

properties

IUPAC Name

4,4-difluorocyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWULPCWPCVQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595985
Record name 4,4-Difluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexane-1-carbonyl chloride

CAS RN

376348-75-3
Record name 4,4-Difluorocyclohexanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376348-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,4-Difluorocyclohexanecarboxylic acid (118.2 g, 0.72 mol) was dissolved in toluene (296 ml). To the clear solution was added thionyl chloride (261 ml, 3.6 mol) and the resultant solution was heated under reflux for 1.5 hours. A sample was taken and concentrated and 1H-NMR indicated complete conversion to the title compound. The reaction was cooled to room temperature and the thionyl chloride was removed under reduced pressure and replaced with toluene to give the title compound as a toluene concentrate at a total volume of 591 ml.
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
296 mL
Type
solvent
Reaction Step One
Quantity
261 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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